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Introduction

PF-05089771 is a potent and selective small-molecule inhibitor of the voltage-gated sodium
channel Nav1.7.[1][2] This channel is a genetically validated target for the treatment of pain, as
loss-of-function mutations in the SCN9A gene, which encodes Navl.7, lead to a congenital
inability to experience pain. Conversely, gain-of-function mutations are associated with
inherited pain disorders such as primary erythromelalgia. PF-05089771 was developed by
Pfizer as a potential analgesic. Despite promising preclinical data, its clinical development was
ultimately discontinued.[3] This technical guide provides a detailed overview of the
pharmacological profile of PF-05089771, summarizing key preclinical and clinical findings.

Mechanism of Action

PF-05089771 exhibits a state-dependent inhibition of Nav1.7, showing significantly higher
potency for the inactivated state of the channel compared to the resting state.[3][4][5] This
mechanism involves binding to the voltage-sensor domain (VSD) of domain IV of the Nav1.7
channel.[4] By stabilizing the channel in a non-conducting, inactivated conformation, PF-
05089771 reduces neuronal excitability.[3][4] The onset of the block is slow and dependent on
both depolarization and concentration, with a similarly slow recovery from the block.[4]
Interestingly, the inhibition by PF-05089771 is equivalent for both fast and slow inactivated
states of the Nav1.7 channel.[4]
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Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of PF-05089771 against
various voltage-gated sodium channel subtypes across different species.

Table 1: In Vitro Potency (IC50) of PF-05089771 against Nav1.7 Orthologs

Species Nav1.7 IC50 (nM)
Human 11[2][6]

Mouse 8[6]

Rat 171[6]

Dog 13[2]

Cynomolgus Monkey 12[2]

Table 2: State-Dependent Inhibition of Human Navl1.7 by PF-05089771

Channel State hNav1.7 IC50 (nM) Fold Difference
Resting 10,000 ~909
Half-Inactivated 11[7]

Table 3: Selectivity Profile of PF-05089771 against Human Nav Channel Subtypes (Half-
Inactivation Protocol)
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Fold Selectivity vs.
Nav Channel Subtype IC50 (uM)

hNav1l.7

hNav1.1 0.85[6] 77
hNavl.2 0.11[6] 10
hNav1.3 11[6] 1000
hNav1.4 10[6] 909
hNav1.5 >10[2] >909
hNav1.6 0.16[6] 15
hNav1.8 >10[2] >909

Experimental Protocols
In Vitro Electrophysiology: Automated Patch Clamp

The potency and selectivity of PF-05089771 were primarily determined using automated patch-
clamp electrophysiology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-05089771 on
various Nav channel subtypes.

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human, mouse, rat,
dog, or cynomolgus monkey Nav1.7 channel, or other human Nav channel subtypes (Navl.1,
Navl.2, Navl.3, Navl.4, Navl.5, Navl.6, Nav1.8).

Apparatus: PatchXpress 7000A automated patch clamp system.
Solutions:

» External Solution (in mM): 138 NacCl, 2 CaCl2, 5 KCI, 1 MgCI2, 10 HEPES, 10 Glucose, pH
7.4 with NaOH.

« Internal Solution (in mM): 135 CsF, 5 CsCl, 2 MgCI2, 10 HEPES, 1 EGTA, pH 7.2 with
CsOH.
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Voltage Protocols:

e Resting State Protocol: From a holding potential of -120 mV, channels were activated by a
20 ms step to O mV.

» Half-Inactivated State Protocol: From a holding potential of -120 mV, a 500 ms prepulse to
the empirically determined half-inactivation potential for each channel subtype was applied,
followed by a 20 ms test pulse to 0 mV.

Procedure:

e Cells were cultured and prepared for automated patch clamp recording.
» Whole-cell voltage-clamp recordings were established.

o Stable baseline currents were recorded in the external solution.

o PF-05089771 was applied at increasing concentrations.

e The peak sodium current was measured at each concentration after steady-state block was
achieved.

o Concentration-response curves were generated and fitted with the Hill equation to determine
IC50 values.
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Automated Patch Clamp Workflow
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Automated Patch Clamp Experimental Workflow.

In Vivo Analgesia Model: Formalin Test
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The formalin test is a widely used preclinical model to assess the efficacy of analgesics against
both acute and tonic pain.

Objective: To evaluate the analgesic effect of PF-05089771 in a rodent model of inflammatory
pain.

Animals: Male ICR mice.
Procedure:
e Mice were habituated to the testing environment.

o PF-05089771 or vehicle was administered, typically via intraperitoneal injection, 30 minutes
prior to the formalin injection.

o Adilute solution of formalin (e.g., 1.5%) was injected into the plantar surface of one hind
paw.

e The amount of time the animal spent licking or biting the injected paw was recorded in two
phases:

o Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
o Phase 2 (Late Phase): 15-45 minutes post-injection, reflecting inflammatory pain.

e The total time spent licking or biting in each phase was compared between drug-treated and
vehicle-treated groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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